
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a methanesulfonylethyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The introduction of the amino group and the methanesulfonylethyl group can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the triazine ring with ammonia or an amine, while the methanesulfonylethyl group can be introduced by reacting with methanesulfonyl chloride in the presence of a base.
Thiol Group Introduction: The thiol group can be introduced by reacting the triazine derivative with a thiolating agent such as hydrogen sulfide or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The methanesulfonylethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-one: This compound has a similar structure but contains a carbonyl group instead of a thiol group.
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-sulfonamide: This compound contains a sulfonamide group instead of a thiol group.
Uniqueness
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazine ring with the amino, methanesulfonylethyl, and thiol groups makes this compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C6H10N4O2S2 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-amino-6-(1-methylsulfonylethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H10N4O2S2/c1-3(14(2,11)12)4-8-5(7)10-6(13)9-4/h3H,1-2H3,(H3,7,8,9,10,13) |
InChI Key |
DVZKOWAQXVWEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=S)N=C(N1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
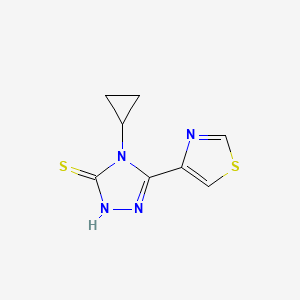
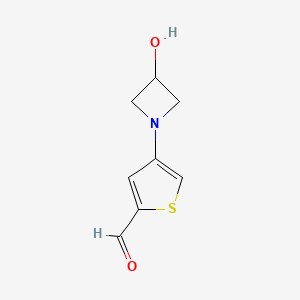
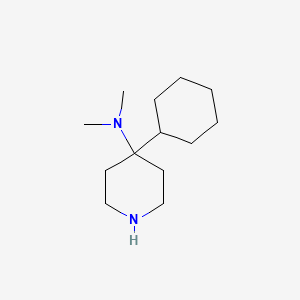

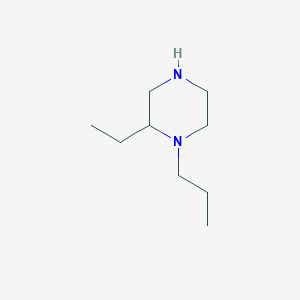

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
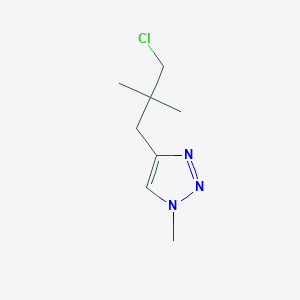

![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)
amine](/img/structure/B13203627.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)
